molecular formula C19H16N4O2 B11603162 ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11603162
M. Wt: 332.4 g/mol
InChI Key: UJIQZLGCILILPW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrroloquinoxalines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the pyrrole ring. The final steps involve the functionalization of the carboxylate and amino groups.

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.

    Pyrrole Ring Formation: The pyrrole ring is introduced via a cyclization reaction, often involving the use of an α,β-unsaturated carbonyl compound.

    Functionalization: The ethyl ester and amino groups are introduced in the final steps, typically through esterification and amination reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted amino derivatives.

Scientific Research Applications

Ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared with other pyrroloquinoxaline derivatives:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-amino-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: Contains a furylmethyl group, which may alter its biological activity.

    Ethyl 2-amino-1-{4-[(diethylamino)sulfonyl]phenyl}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: Features a sulfonyl group, potentially enhancing its solubility and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethyl ester, amino group, and phenyl ring makes it a versatile compound for various applications in research and industry.

Biological Activity

Ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (CAS No. 306278-66-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article provides an overview of its biological activity, including structure-activity relationships (SAR), case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N5O2C_{19}H_{17}N_{5}O_{2} with a molecular weight of approximately 347.37 g/mol. The compound features a pyrroloquinoxaline core which is known for its ability to interact with various biological targets.

Anticancer Properties

Recent studies have demonstrated that quinoxaline derivatives, including this compound, exhibit notable anticancer properties. The compound has been evaluated against several cancer cell lines:

Cell Line IC50 (μM) Reference Compound Reference IC50 (μM)
HeLa (Cervical Cancer)0.126Doxorubicin3.23
SMMC-7721 (Liver)0.071Doxorubicin3.23
K562 (Leukemia)0.164Doxorubicin3.23

These results indicate that this compound possesses superior activity compared to the standard chemotherapeutic agent doxorubicin, particularly against liver and cervical cancer cell lines .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases and modulation of signaling pathways associated with cell proliferation and survival. For instance, studies have shown that quinoxaline derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at various positions on the quinoxaline ring can significantly influence the biological activity of the derivatives. Key findings include:

  • Electron Donating Groups : Compounds with electron-donating groups at specific positions demonstrate enhanced activity.
  • Substituent Effects : The presence of substituents such as methoxy or ethoxy groups at the para position can increase potency against certain cancer types .

Case Study 1: Antitumor Activity in Preclinical Models

A preclinical study assessed the antitumor efficacy of this compound in vivo using xenograft models of human tumors. The compound was administered at various dosages, demonstrating significant tumor regression compared to control groups.

Case Study 2: Synergistic Effects with Other Agents

In combination therapy studies, this compound was evaluated alongside established chemotherapeutics. Results indicated potential synergistic effects when used in conjunction with agents such as cisplatin and paclitaxel, leading to enhanced cytotoxicity against resistant cancer cell lines .

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 2-amino-1-phenylpyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C19H16N4O2/c1-2-25-19(24)15-16-18(22-14-11-7-6-10-13(14)21-16)23(17(15)20)12-8-4-3-5-9-12/h3-11H,2,20H2,1H3

InChI Key

UJIQZLGCILILPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4)N

Origin of Product

United States

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